molecular formula C18H20O B1360607 3-(2,5-Dimethylphenyl)-3'-methylpropiophenone CAS No. 898794-76-8

3-(2,5-Dimethylphenyl)-3'-methylpropiophenone

Cat. No.: B1360607
CAS No.: 898794-76-8
M. Wt: 252.3 g/mol
InChI Key: LJXNQSDVPDSOCQ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone with a 2,5-dimethylphenyl group and a methyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with propiophenone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the synthesis of 3-(2,5-Dimethylphenyl)-3’-methylpropiophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Secondary alcohols

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

3-(2,5-Dimethylphenyl)-3’-methylpropiophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
  • 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxychromen-4-one

Uniqueness

3-(2,5-Dimethylphenyl)-3’-methylpropiophenone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group and the methyl group on the alpha carbon differentiates it from other similar compounds, influencing its physical and chemical properties.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)10-9-16-11-14(2)7-8-15(16)3/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXNQSDVPDSOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644718
Record name 3-(2,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-76-8
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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